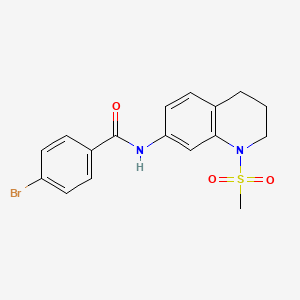

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

4-Bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a bromobenzamide moiety at the 7-position. The bromine atom on the benzamide ring enhances steric bulk and may influence electronic properties, while the methanesulfonyl group contributes to hydrogen-bonding capacity and metabolic stability .

Propriétés

IUPAC Name |

4-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPUUPVBOHRBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. Finally, the bromine atom is added through bromination, often using N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Hydrogenated compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. The tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the tetrahydroquinoline nitrogen and the benzamide ring. Key comparisons include:

Methanesulfonyl vs. Cyclopropanecarbonyl (BG14726)

- 4-Bromo-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (BG14726): Molecular Weight: 399.28 g/mol (vs. ~385 g/mol for the methanesulfonyl analog). Synthetic Route: Likely involves cyclopropanecarbonyl chloride instead of methanesulfonyl chloride, requiring milder coupling conditions .

Methanesulfonyl vs. Ethylsulfonyl

- Electronic Effects: Ethylsulfonyl is less electron-withdrawing than methanesulfonyl, which may alter reactivity in nucleophilic substitution reactions .

Methanesulfonyl vs. Isobutyryl

- 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Bulkiness: The isobutyryl group introduces significant steric hindrance, likely reducing crystallinity compared to the planar methanesulfonyl group. Hazards: This analog is classified as acutely toxic (oral, Category 4) and irritant (skin/eyes), whereas methanesulfonyl derivatives are generally associated with moderate toxicity profiles .

Physical and Chemical Properties

Notes:

- Methanesulfonyl derivatives typically exhibit higher solubility in polar solvents (e.g., DMF, DMSO) compared to cyclopropanecarbonyl analogs due to enhanced polarity .

- Bromine substitution on the benzamide ring increases molecular weight and may reduce melting points compared to non-halogenated analogs .

Activité Biologique

4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a bromine atom, a methanesulfonyl group, and a tetrahydroquinoline moiety. Its unique chemical properties suggest various pharmacological applications, warranting a detailed exploration of its biological activity.

The chemical structure of 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H17BrN2O3S |

| Molecular Weight | 409.3 g/mol |

| LogP | 3.3004 |

| Polar Surface Area | 54.246 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

This compound's structural features contribute to its interaction with biological targets and influence its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group acts as an electron-withdrawing moiety, enhancing the reactivity of the compound. The bromine atom is believed to participate in halogen bonding, which may improve binding affinity to various enzymes and receptors. The tetrahydroquinoline core is known for its ability to modulate enzyme activities and receptor interactions, leading to diverse biological effects .

Anticancer Properties

Research indicates that 4-bromo-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibits significant anticancer activity. A study evaluating various derivatives of tetrahydroquinoline demonstrated that compounds with similar structures could inhibit cancer cell proliferation effectively. The compound's mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression .

Antibacterial Activity

This compound has also shown promising antibacterial properties. In vitro studies have reported that it inhibits the growth of several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus agalactiae. The minimum inhibitory concentration (MIC) values for these bacteria range from 50 µM to 100 µM, indicating moderate antibacterial efficacy .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:

- Anticancer Study : A derivative of tetrahydroquinoline was tested against various cancer cell lines and showed IC50 values indicating effective cytotoxicity .

- Antibacterial Study : Another research highlighted the effectiveness of similar compounds against E. coli and Pseudomonas aeruginosa with varying MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.